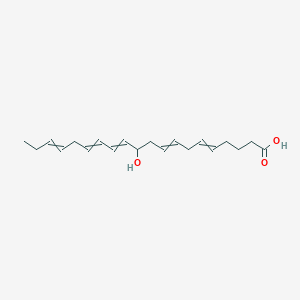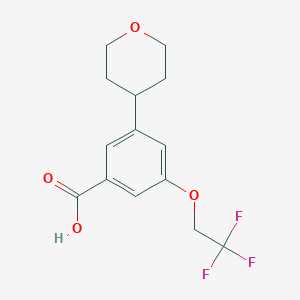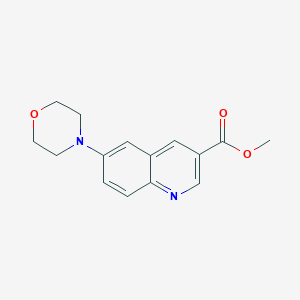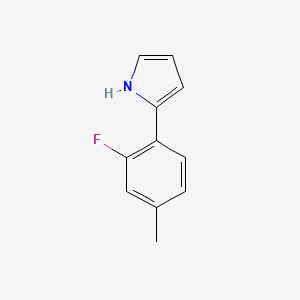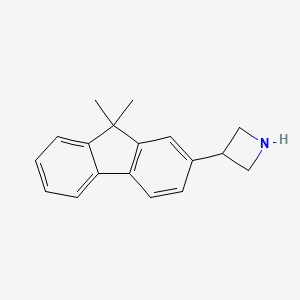
3-(9,9-Dimethyl-2-fluorenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,9-Dimethyl-2-fluorenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorenyl group substituted with two methyl groups at the 9-position, attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-2-fluorenyl)azetidine can be achieved through various methods. . This reaction typically proceeds under photochemical conditions, where the imine and alkene react to form the azetidine ring with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions
3-(9,9-Dimethyl-2-fluorenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Scientific Research Applications
3-(9,9-Dimethyl-2-fluorenyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, including polymers and chiral templates.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its high ring strain and reactivity.
3-(9-Fluorenyl)azetidine: A similar compound without the dimethyl substitution, which may exhibit different reactivity and stability.
N-Methylazetidine: Another azetidine derivative with a methyl group on the nitrogen atom, affecting its chemical properties.
Uniqueness
3-(9,9-Dimethyl-2-fluorenyl)azetidine is unique due to the presence of the 9,9-dimethylfluorenyl group, which imparts distinct electronic and steric effects
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
3-(9,9-dimethylfluoren-2-yl)azetidine |
InChI |
InChI=1S/C18H19N/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13/h3-9,13,19H,10-11H2,1-2H3 |
InChI Key |
YQWXELRCMMBNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
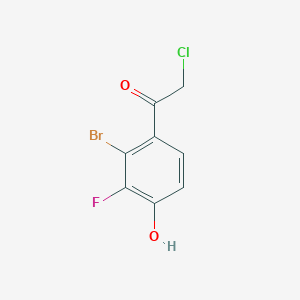

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

